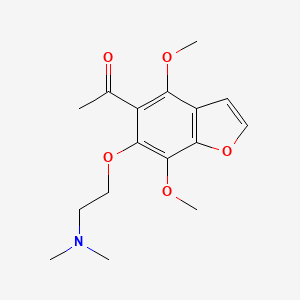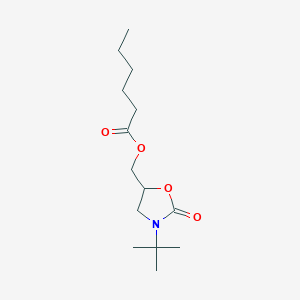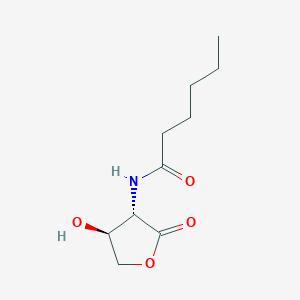![molecular formula C20H15N3OS B12894173 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone CAS No. 72431-56-2](/img/structure/B12894173.png)
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines using carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often involve the use of bases such as triethylamine or diisopropylethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiproliferative, antimicrobial, and anti-inflammatory activities.
Biology: It is used in research related to enzyme inhibition and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness
1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups
Propriétés
Numéro CAS |
72431-56-2 |
|---|---|
Formule moléculaire |
C20H15N3OS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-(5-amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C20H15N3OS/c1-12(24)18-16(21)15-17(13-8-4-2-5-9-13)22-19(23-20(15)25-18)14-10-6-3-7-11-14/h2-11H,21H2,1H3 |
Clé InChI |
MOINRGWEDHMFIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(N=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)





![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
